molecular formula C22H23N3O B12149293 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline

4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline

Cat. No.: B12149293
M. Wt: 345.4 g/mol
InChI Key: UTDSQWMVJVGIGA-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. One common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

    Final Coupling: The final step involves coupling the piperidine derivative with the quinoline core under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-3-yl)quinoline: Similar structure but with a different position of the pyridine ring.

    4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-2-yl)quinoline: Another isomer with the pyridine ring in a different position.

    4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)isoquinoline: An isoquinoline derivative with similar functional groups.

Uniqueness

The uniqueness of 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline lies in its specific arrangement of functional groups, which can impart distinct biological activities and chemical reactivity compared to its isomers and analogs.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C22H23N3O/c1-15-11-16(2)14-25(13-15)22(26)19-12-21(17-7-9-23-10-8-17)24-20-6-4-3-5-18(19)20/h3-10,12,15-16H,11,13-14H2,1-2H3

InChI Key

UTDSQWMVJVGIGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C

Origin of Product

United States

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